molecular formula C18H16FN3O4S2 B2912610 3-((4-fluorophenyl)thio)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886914-68-7

3-((4-fluorophenyl)thio)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2912610
CAS No.: 886914-68-7
M. Wt: 421.46
InChI Key: YPYXGGMZVXYMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a propanamide chain linked to a 4-fluorophenylthio moiety. The 4-fluorophenylthio substituent contributes to lipophilicity and may influence pharmacokinetic parameters through fluorine’s electronegativity .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-28(24,25)15-8-2-12(3-9-15)17-21-22-18(26-17)20-16(23)10-11-27-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYXGGMZVXYMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-fluorophenyl)thio)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C18H20FN3O3S
  • Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of both a fluorinated phenyl group and a methylsulfonyl moiety suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.

Antiproliferative Effects

Research has indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed effects:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)6.8Inhibition of cell cycle progression
A549 (Lung Cancer)4.5Disruption of mitochondrial function

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle arrest.

Case Studies

  • Study on MCF-7 Cells :
    • In vitro studies demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic markers such as Annexin V and caspase-3 activation. Flow cytometry analysis confirmed significant apoptosis at concentrations above 5 µM.
  • HeLa Cell Studies :
    • The compound was shown to induce G1 phase arrest in HeLa cells, leading to reduced proliferation rates. Western blot analysis revealed upregulation of p21 and downregulation of cyclin D1, indicating a disruption in cell cycle regulation.
  • A549 Cell Research :
    • Mitochondrial assays indicated that the compound compromised mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) generation and subsequent cell death.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its lipophilicity may enhance cellular uptake, while the presence of polar groups aids in solubility.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Chlorophenyl vs. Fluorophenyl Derivatives
  • 3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(Phenylthio)ethyl)-1,3,4-Oxadiazol-2-yl)Propanamide (CAS 923436-00-4) Replaces the 4-fluorophenylthio group with a 4-chlorophenylsulfonyl moiety. Molecular weight: 451.9 g/mol (vs. ~437 g/mol for the target compound). Chlorine’s higher atomic weight and larger van der Waals radius may reduce solubility compared to fluorine.
Methylsulfonyl vs. Methoxy and Methylthio Groups
  • N-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)-2-((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Propanamide (CAS 394235-48-4)
    • Features a methoxyphenyl group (electron-donating) and a triazole-thioether chain.
    • Molecular weight: 376.5 g/mol.
    • The methoxy group improves solubility but may reduce metabolic stability compared to the methylsulfonyl group in the target compound .

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Analogues
  • 3-Chloro-N-(4-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Amino]Sulfonyl}Phenyl)Propanamide (CAS 1365964-29-9) Replaces the oxadiazole with a thiadiazole ring. Thiadiazoles exhibit greater π-acceptor character, which may alter electronic interactions with biological targets.
Dihydrothiadiazole Derivatives
  • N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
    • Incorporates a partially saturated thiadiazole ring.
    • The dihydro structure introduces conformational flexibility, which may improve membrane permeability but reduce ring planarity, impacting target affinity .

Functional Group Additions

  • 3-(Phenylthio)-N-((3-(Tetrahydro-2H-Pyran-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Propanamide (CAS 2034462-62-7)
    • Includes a tetrahydro-2H-pyran-4-yl group on the oxadiazole.
    • Molecular weight: 347.4 g/mol.
    • The oxygen-rich pyran moiety enhances hydrophilicity, contrasting with the methylsulfonyl group’s electron-withdrawing effects in the target compound .

Structural and Property Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Core Notable Properties
Target Compound ~437 4-Fluorophenylthio, Methylsulfonylphenyl 1,3,4-Oxadiazole High metabolic stability, moderate logP
3-((4-Chlorophenyl)Sulfonyl)-N-(5-(2-(Phenylthio)Ethyl)-1,3,4-Oxadiazol-2-yl)Propanamide 451.9 4-Chlorophenylsulfonyl 1,3,4-Oxadiazole Higher lipophilicity, reduced solubility
3-Chloro-N-(4-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Amino]Sulfonyl}Phenyl)Propanamide Undisclosed Chloro, Methylthiadiazole 1,3,4-Thiadiazole Enhanced π-acceptor character
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide Undisclosed 4-Fluorophenyl, Acetyl 4,5-Dihydrothiadiazole Flexible conformation, improved permeability

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to those in , involving nucleophilic substitution and condensation reactions .
  • Thermal Stability : Compounds with methylsulfonyl groups (e.g., target compound) may exhibit higher thermal stability compared to methoxy or chloro derivatives due to stronger dipole interactions .
  • Bioactivity Predictions : Fluorine’s electronegativity in the target compound could enhance binding to hydrophobic pockets in enzymes, while methylsulfonyl groups may improve interactions with polar residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.